![molecular formula C6H5N3S2 B15246649 4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-19-1](/img/structure/B15246649.png)
4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable nitrile or isothiocyanate in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazolo[3,2-a][1,3,5]triazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-Methyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione exerts its effects often involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved can include disruption of metabolic processes or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another fused heterocyclic compound with similar structural features.
1,2,3-Triazole derivatives: Compounds with a triazole ring that exhibit similar chemical reactivity.
Uniqueness
4-Methyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89012-19-1 |
|---|---|
Formule moléculaire |
C6H5N3S2 |
Poids moléculaire |
183.3 g/mol |
Nom IUPAC |
4-methyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C6H5N3S2/c1-4-7-5(10)8-6-9(4)2-3-11-6/h2-3H,1H3 |
Clé InChI |
YZLCEWBHIOUMNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=S)N=C2N1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



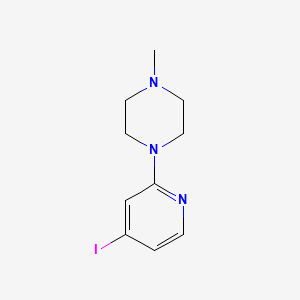

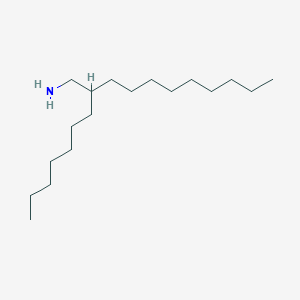
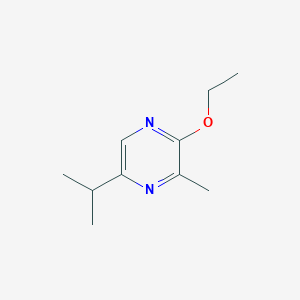
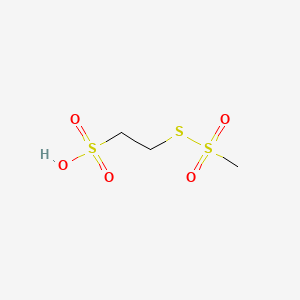

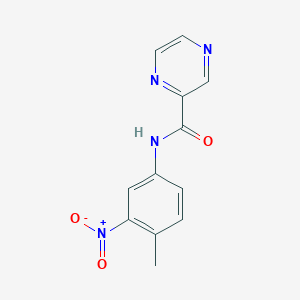



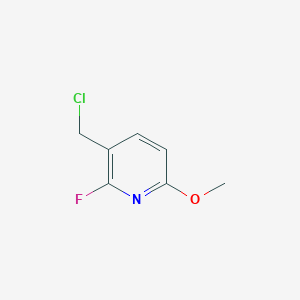
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
